1-(4-Methoxybenzoyl)thiosemicarbazide
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Overview
Description
1-(4-Methoxybenzoyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound is characterized by the presence of a methoxybenzoyl group attached to a thiosemicarbazide moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzoyl)thiosemicarbazide typically involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated under reflux to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzoyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to thiosemicarbazone.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiosemicarbazones.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methoxybenzoyl)thiosemicarbazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity and as an inhibitor of enzymes such as carbonic anhydrase.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes. The compound binds to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various therapeutic effects, such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide: The parent compound with similar biological activities.
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer properties.
Thiosemicarbazones: Compounds with a thiosemicarbazide moiety attached to an aldehyde or ketone.
Uniqueness
1-(4-Methoxybenzoyl)thiosemicarbazide is unique due to the presence of the methoxybenzoyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other thiosemicarbazides and contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
[(4-methoxybenzoyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-14-7-4-2-6(3-5-7)8(13)11-12-9(10)15/h2-5H,1H3,(H,11,13)(H3,10,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRFJSXJWQANHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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